molecular formula C33H28FN2O4D5 B602580 Atorvastatin-d5 Lactone CAS No. 1217749-86-4

Atorvastatin-d5 Lactone

Cat. No. B602580
CAS RN: 1217749-86-4
M. Wt: 545.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atorvastatin-d5 Lactone is an active metabolite of atorvastatin, formed by the hydrolysis of the lactone ring in the parent compound . It is labeled with deuterium at five positions, which allows it to be used as a tracer in metabolic studies .


Synthesis Analysis

The synthesis of Atorvastatin-d5 Lactone involves several procedures, including Paal-Knorr synthesis and several new synthetic strategies . A Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions is also used .


Molecular Structure Analysis

Atorvastatin-d5 Lactone has a molecular formula of C33H33FN2O4 . It is labeled with deuterium at five positions . The exact mass is 545.27381943 g/mol .


Chemical Reactions Analysis

Atorvastatin-d5 Lactone is formed from atorvastatin by the UDP-glucuronosyltransferase (UGT) isoforms UGT1A3 and UGT1A1 . It is also formed via initial acid-mediated electrophilic attack of the unsaturated lactone at C-2 of the pyrrole ring .


Physical And Chemical Properties Analysis

Atorvastatin-d5 Lactone has a molecular weight of 545.7 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 8 .

Scientific Research Applications

Inhibition of HMG-CoA Reductase

Atorvastatins, including Atorvastatin-d5 Lactone, play an important role in the inhibition of HMG-CoA reductase . This enzyme is present in the liver and takes part in the biosynthesis of cholesterol . By inhibiting this enzyme, Atorvastatin-d5 Lactone can help control the level of cholesterol in the body .

Synthesis of Atropisomeric Lactone–Atorvastatin Prodrug

Atorvastatin-d5 Lactone has been used in the total synthesis of a lactone–atorvastatin prodrug with additional atropisomeric features . This prodrug has been designed to test the stability of the chiral axis .

Docking Calculations

Docking calculations have been performed using Atorvastatin-d5 Lactone to evaluate the constant inhibition of a library of atorvastatins . This helps in understanding the interaction of the drug with its target and can guide the design of more effective drugs .

Concise Synthesis under High-Speed Vibration Milling Conditions

Atorvastatin-d5 Lactone has been synthesized under high-speed vibration milling conditions . This method provides an environmentally friendly alternative to solution-based reactions .

HPLC Method Development

Atorvastatin-d5 Lactone has been used in the development of an improved HPLC method . This method is based on using a polar mobile phase, and a complete description of the ionization profile of atorvastatin and its metabolites have been used for the evaluation of retention behavior and solubility .

Research Use

Atorvastatin-d5 Lactone is used for research purposes . It is not intended for human or veterinary diagnostic or therapeutic use . It is the responsibility of the purchaser to determine suitability for other applications .

Mechanism of Action

Target of Action

Atorvastatin-d5 Lactone, also known as Atorvastatin Lactone D5, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the mevalonate pathway of cholesterol synthesis . By inhibiting this enzyme, Atorvastatin-d5 Lactone effectively reduces the endogenous production of cholesterol in the liver .

Mode of Action

Atorvastatin-d5 Lactone acts as a competitive inhibitor of HMG-CoA Reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of cholesterol and other compounds involved in lipid metabolism and transport . This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol" .

Biochemical Pathways

The primary biochemical pathway affected by Atorvastatin-d5 Lactone is the mevalonate pathway . By inhibiting HMG-CoA Reductase, Atorvastatin-d5 Lactone blocks the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol and other lipid compounds . This results in a decrease in LDL cholesterol levels and a reduction in the risk of cardiovascular disease .

Pharmacokinetics

Atorvastatin-d5 Lactone is metabolized primarily by Cytochrome P450 3A4 in the intestine and liver . It undergoes extensive metabolism to ortho- and parahydroxylated derivatives and various beta-oxidation products . The metabolites of Atorvastatin-d5 Lactone undergo further lactonization via the formation of acyl glucuronide intermediates by the enzymes UGT1A1 and UGT1A3 .

Result of Action

The molecular and cellular effects of Atorvastatin-d5 Lactone’s action primarily involve a reduction in cholesterol levels. By inhibiting HMG-CoA Reductase, Atorvastatin-d5 Lactone reduces the production of cholesterol and other lipid compounds, leading to a decrease in LDL cholesterol levels . This reduction in LDL cholesterol levels is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

Environmental factors, such as genetic polymorphisms, can influence the action, efficacy, and stability of Atorvastatin-d5 Lactone . For example, individuals with certain genetic polymorphisms in the SLCO1B1 gene, which encodes a protein involved in drug transport, may experience different responses to Atorvastatin-d5 Lactone . Additionally, factors such as drug-drug interactions, renal or liver dysfunction can also impact the pharmacokinetics and overall therapeutic effect of Atorvastatin-d5 Lactone .

Future Directions

Atorvastatin-d5 Lactone is intended for use as an internal standard for the quantification of atorvastatin lactone . It can be used in the development of new pharmaceuticals and in the study of the metabolism of atorvastatin .

properties

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1/i3D,5D,6D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCSEDFVYPBLLF-CCJPLZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.